![molecular formula C15H18N2O2S B4013077 N-(2-hydroxyethyl)-N-[4-(methylthio)benzyl]-1H-pyrrole-2-carboxamide](/img/structure/B4013077.png)
N-(2-hydroxyethyl)-N-[4-(methylthio)benzyl]-1H-pyrrole-2-carboxamide
Description
Synthesis Analysis
The synthesis of related pyrrole-2-carboxamide derivatives involves designing and synthesizing novel compounds without steroidal or anilide structures. Introduction of bulky N-alkyl groups, such as cyclohexylmethyl or benzyl groups, can increase the binding affinity for target receptors and potency for inhibiting cell growth. For example, various 4-(anilino)pyrrole-2-carboxamides have been synthesized as novel androgen receptor (AR) antagonists, demonstrating potent AR antagonistic activity similar to typical anilide-type AR antagonists like hydroxyflutamide and bicalutamide (Wakabayashi et al., 2008).
Molecular Structure Analysis
The molecular structure of pyrrole-2-carboxamide derivatives can be elucidated through X-ray crystallography, demonstrating configurations and orientations essential for their biological activity. For instance, the synthesis and X-ray structure of (E)-3-arylmethylidene-4,5-dihydro-3H-pyrroles highlight the importance of the E-isomer configuration in the activity of these compounds (Browne et al., 1981).
Chemical Reactions and Properties
Pyrrole-2-carboxamide derivatives undergo various chemical reactions, including the Bischler-Napieralski reaction, to form structurally complex and functionally diverse molecules. These reactions are crucial for the development of compounds with potential therapeutic applications. The Bischler-Napieralski reaction of N-(4-Aryl-4-hydroxybutyl)benzamides, leading to the formation of 3-arylmethylidene-4,5-dihydro-3H-pyrroles, is an example of how specific reactions can be utilized to synthesize pyrrole-2-carboxamide derivatives (Browne et al., 1981).
properties
IUPAC Name |
N-(2-hydroxyethyl)-N-[(4-methylsulfanylphenyl)methyl]-1H-pyrrole-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-20-13-6-4-12(5-7-13)11-17(9-10-18)15(19)14-3-2-8-16-14/h2-8,16,18H,9-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJYGCQYQGVCLRX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CN(CCO)C(=O)C2=CC=CN2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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